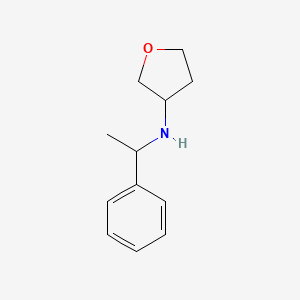

N-(1-phenylethyl)oxolan-3-amine

Description

Properties

CAS No. |

1339593-92-8 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(1-phenylethyl)oxolan-3-amine |

InChI |

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-12-7-8-14-9-12/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

MPBRTGVTQSUDOR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC2CCOC2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCOC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Oxolan-3-amine

N-(2-Phenylethyl)oxolan-3-amine

- Structure : Differs in the attachment position of the phenylethyl group (2-phenylethyl vs. 1-phenylethyl).

- Impact: The extended ethyl chain in the 2-phenylethyl analog increases hydrophobicity and may alter steric interactions in binding or synthesis.

N-Ethyloxolan-3-amine

- Structure : Simplified analog with an ethyl group replacing the phenylethyl moiety.

- Properties : Lower molecular weight (115.17 g/mol vs. 191.27 g/mol) and reduced lipophilicity. Such analogs are often used as baseline compounds for structure-activity relationship (SAR) studies .

N-(Pent-4-yn-1-yl)oxolan-3-amine

Heterocyclic Ring Variations

Aziridine Derivatives (e.g., N-(1-Phenylethyl)aziridine-2-carboxylates)

- Structure : Replaces the oxolane ring with a strained three-membered aziridine ring.

- Synthetic Utility : Aziridines are widely used in asymmetric synthesis due to their ring strain, which drives regioselective ring-opening reactions. highlights their role in synthesizing alkaloids and pharmaceuticals, suggesting that the 1-phenylethyl group aids in stereochemical control .

- Stability : Oxolane derivatives are less strained and may offer superior stability under physiological conditions compared to aziridines.

Fluorinated Cyclopentyl Analogs (e.g., N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine)

Bioactive Derivatives

Naphthalene- and Thienyl-Substituted Amines

- Examples : Compounds like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () demonstrate how aromatic substituents (naphthyl, thienyl) enhance π-π interactions in drug-receptor binding. Such features are absent in the target compound but highlight design strategies for optimizing bioactivity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Preparation Methods

Synthesis of the Oxolan-3-amine Core

The preparation of the oxolan-3-amine (tetrahydrofuran-3-amine) core is a critical step. According to detailed experimental procedures from high-purity chemical suppliers and research articles, the typical synthetic route involves:

- Starting from tetrahydrofuran derivatives or suitable diol precursors,

- Functionalization at the 3-position to introduce an amino group, often via nucleophilic substitution or reductive amination,

- Use of potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at moderate temperatures (around 50°C) for extended reaction times (e.g., 16 hours) to achieve substitution reactions with good yields (~65-87%).

Example reaction conditions from literature:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination of tetrahydrofuran derivative | Potassium carbonate, DMF, 50°C, 16 h | 65 | Reaction in sealed vessel, followed by extraction |

| Benzoylation of 3-aminotetrahydrofuran | Triethylamine, THF, 20°C, 0.5 h | 87 | Used for intermediate characterization |

These procedures ensure high purity and functional group tolerance, with characterization confirmed by NMR and LCMS.

N-Alkylation with 1-Phenylethyl Group

The N-alkylation of the oxolan-3-amine with a 1-phenylethyl substituent typically involves:

- Reaction of the free amine with 1-phenylethyl halides (e.g., bromide or chloride),

- Use of bases such as sodium hydride or potassium carbonate to deprotonate the amine,

- Solvents like DMF or tetrahydrofuran under inert atmosphere to prevent side reactions,

- Catalysts such as palladium on carbon may be employed in some coupling reactions to facilitate bond formation.

Industrial methods scale this process using continuous flow reactors and automated purification to maintain consistency and high purity.

Formation of Hydrochloride Salt (Optional)

For enhanced solubility and stability, the free amine product can be converted into its hydrochloride salt by:

- Treatment with hydrochloric acid,

- Followed by recrystallization from suitable solvents,

- Yielding a stable, water-soluble salt form commonly used in pharmaceutical applications.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Amination of tetrahydrofuran derivative | Potassium carbonate, DMF, 50°C, 16 h | 65-87 | Sealed vessel, nucleophilic substitution |

| 2 | N-Alkylation with 1-phenylethyl halide | Sodium hydride or K2CO3, DMF or THF, inert atmosphere | 70-90 | Palladium catalysts may be used |

| 3 | Hydrochloride salt formation | HCl treatment, recrystallization | Quantitative | Improves solubility and stability |

Research Findings and Analysis

- The use of potassium carbonate in DMF at moderate temperatures is effective for introducing the amino group into the oxolane ring with good yields and purity.

- N-alkylation with 1-phenylethyl halides proceeds efficiently under basic conditions, often with sodium hydride or potassium carbonate, and can be catalyzed by palladium on carbon to improve selectivity.

- Industrial synthesis emphasizes continuous flow reactors and automated purification to optimize yield and reproducibility.

- Characterization techniques such as NMR, IR, and LCMS confirm the structure and purity of intermediates and final products.

- The formation of hydrochloride salts is a standard practice to enhance the compound’s pharmaceutical applicability.

Q & A

Q. What are the recommended synthetic routes for N-(1-phenylethyl)oxolan-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Synthetic Routes :

- Nucleophilic Substitution : React oxolan-3-amine derivatives (e.g., oxetan-3-amine) with 1-phenylethyl halides under basic conditions. For example, using potassium carbonate in acetonitrile at reflux (60–80°C) for 12–24 hours .

- Reductive Amination : Condense oxolan-3-one with 1-phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol at room temperature .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while methanol/ethanol improve reductive amination kinetics .

- Catalysis : Copper-phosphoramidite complexes (e.g., from exo-(1R)-N-((R)-1-phenylethyl)boranamine) enable enantioselective synthesis, achieving >90% ee under mild conditions .

Q. Table 1: Yield Comparison for Synthetic Routes

| Method | Solvent | Catalyst/Temp | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | Acetonitrile | K2CO3, 80°C | 65–75 | 95% |

| Reductive Amination | Methanol | NaBH3CN, RT | 50–60 | 90% |

| Enantioselective (Cu) | THF | Phosphoramidite, 40°C | 85 | 98% (ee >90%) |

Q. How should researchers characterize the stereochemistry of this compound, and which analytical techniques are most reliable?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting in ¹H NMR signals, distinguishing enantiomers .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, especially when paired with Mosher’s method for secondary alcohols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for SN2 reactions (e.g., substitution at the oxolane ring). Key parameters include:

- Activation energy (ΔG‡) for ring-opening reactions.

- Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates, reducing ΔG‡ by 5–10 kcal/mol .

Q. Table 2: DFT-Calculated Reactivity Parameters

| Reaction Site | ΔG‡ (kcal/mol) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Oxolane C3-O bond | 18.2 | -6.7 | -0.9 |

| 1-Phenylethyl N-H bond | 22.5 | -7.1 | -1.3 |

Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Use implicit solvation models (e.g., PCM in Gaussian) to adjust calculated shifts. For example, chloroform-d upshifts aromatic protons by 0.2–0.5 ppm compared to vacuum .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to validate coupling constants (e.g., ³JHH in oxolane rings) .

- Machine Learning : Train models on PubChem datasets (e.g., 82363-30-2) to predict shifts for novel derivatives, reducing RMSD errors to <0.1 ppm .

Q. How can enantiomeric impurities in this compound be minimized during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use phosphoramidite ligands (e.g., derived from exo-(1R)-N-((R)-1-phenylethyl)boranamine) with Cu(OTf)2 to achieve >90% ee. Optimize ligand-to-metal ratios (1:1 to 2:1) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be addressed?

Methodological Answer:

- Byproduct Formation :

- Mitigation : Use flow chemistry to control exothermic reactions (e.g., nitration intermediates) and reduce side-product accumulation .

- Purification :

- Chromatography : Preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA) removes polar impurities.

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.